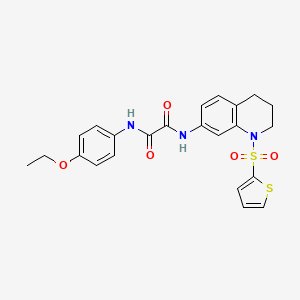

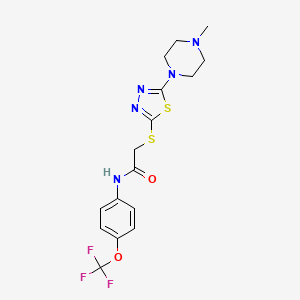

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one” is a chemical compound . It is part of a class of compounds known as benzofurans . Benzofurans are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . This method is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including our compound of interest, have demonstrated promising anti-tumor properties. Researchers have observed inhibition of tumor cell growth, induction of apoptosis (programmed cell death), and disruption of cancer cell signaling pathways. These findings suggest that 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one could serve as a potential lead compound for developing novel anti-cancer drugs .

Antibacterial Effects

The compound’s antibacterial activity makes it relevant in the fight against infectious diseases. Benzofuran derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers are exploring their potential as alternatives to conventional antibiotics .

Antioxidant Properties

Oxidative stress plays a crucial role in various diseases, including neurodegenerative disorders and cardiovascular conditions. Benzofuran compounds, including our target molecule, exhibit antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. This property could have therapeutic implications .

Anti-Viral Potential

The search for effective antiviral agents remains critical. Some benzofuran derivatives have demonstrated anti-viral activity against specific viruses. For instance, our compound may hold promise in combating hepatitis C virus (HCV) infections. Researchers are investigating its mechanism of action and potential clinical applications .

Hepatitis C Treatment

As mentioned earlier, the novel macrocyclic benzofuran compound (related to our target) has shown anti-HCV activity. This finding suggests that this compound could be a valuable candidate for developing effective therapies against HCV .

Synthetic Chemistry Applications

Researchers have developed innovative methods for constructing benzofuran rings. For instance:

These synthetic approaches expand the toolbox for creating diverse benzofuran derivatives, including our compound, for further exploration in drug development .

Safety and Hazards

Future Directions

Benzofuran compounds, including “4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Benzofuran substituted chalcone compounds, which are structurally similar to the compound , have been synthesized and characterized for their antimicrobial and antioxidant activities . The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .

properties

IUPAC Name |

4-(5-bromo-1-benzofuran-2-yl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAJGSHFHDIWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)

![3-[2-(Methoxymethyl)oxiran-2-yl]oxane](/img/structure/B2713073.png)

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide](/img/structure/B2713075.png)

![N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713079.png)

![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)